molecular formula C9H8Cl2O4S B13288065 Ethyl 5-chloro-2-(chlorosulfonyl)benzoate

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate

Cat. No.: B13288065
M. Wt: 283.13 g/mol
InChI Key: BRRIBXXXINGKEZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is a substituted benzoate ester featuring a chlorosulfonyl group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. This compound is structurally characterized by its dual functional groups: the electron-withdrawing chlorosulfonyl moiety enhances reactivity in nucleophilic substitution reactions, while the ethyl ester group contributes to solubility in organic solvents. It is commonly utilized as an intermediate in synthesizing sulfonamide derivatives and specialty polymers, leveraging its sulfonyl chloride group for crosslinking or functionalization .

Properties

Molecular Formula

C9H8Cl2O4S

Molecular Weight

283.13 g/mol

IUPAC Name

ethyl 5-chloro-2-chlorosulfonylbenzoate

InChI

InChI=1S/C9H8Cl2O4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3

InChI Key

BRRIBXXXINGKEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of ethyl 5-chloro-2-hydroxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is generally conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols can react with the chloro or chlorosulfonyl groups under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

Major Products

    Substitution: Formation of sulfonamides or esters.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogs with variations in substituent groups, ester chains, or sulfonyl functionalities. Key comparisons are outlined below:

Functional Group Comparisons

  • Ethyl 4-(Dimethylamino)Benzoate: Replacing the chlorosulfonyl group with a dimethylamino moiety shifts the compound’s application to photopolymerization initiators. The dimethylamino group enhances electron-donating capacity, increasing the degree of conversion in resin cements compared to sulfonyl-containing analogs.
  • Methyl Benzoate vs. Ethyl benzoate’s longer chain improves solubility in non-polar polymers (e.g., PET), whereas methyl benzoate’s compact structure aligns with PLA matrices. This suggests ethyl 5-chloro-2-(chlorosulfonyl)benzoate’s ethyl group may enhance compatibility with hydrophobic substrates .

Biological Activity

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the presence of a chloro and a chlorosulfonyl group attached to a benzoate moiety. This unique structure imparts specific reactivity and interaction capabilities with biological targets.

The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites on proteins and enzymes. The chlorosulfonyl group can form covalent bonds with these sites, leading to inhibition or alteration of their functions. Additionally, the chlorine atom can participate in halogen bonding, enhancing the compound’s reactivity towards various biological molecules.

Enzyme Inhibition

This compound has been studied for its role in enzyme inhibition. Research indicates that it can effectively inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development .

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
Carbonic Anhydrase12.5
Protein Kinase A8.0
Cyclooxygenase-115.0

Antimicrobial Activity

Studies have also evaluated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : Another investigation reported that this compound exhibited anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing inflammatory diseases .
  • Neuroprotective Properties : Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration, indicating its ability to reduce oxidative stress and neuronal cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-chloro-2-(chlorosulfonyl)benzoate, and how can reaction efficiency be quantified?

  • Methodology : Start with 5-chloro-2-hydroxybenzoic acid (mp 168–170°C ) and perform sequential chlorosulfonation using chlorosulfonic acid or ClSO₂NCO (stored at 0–6°C ). Esterification with ethanol under acidic catalysis (e.g., H₂SO₄) yields the target compound. Monitor reaction progress via TLC (silica gel GF, phosphomolybdate spray ) and quantify yields using HPLC. Optimize stoichiometry (e.g., molar ratios of ClSO₂NCO to benzoic acid derivatives) to minimize side products like sulfonic anhydrides .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify characteristic signals:

  • Ester carbonyl at δ ~165–170 ppm (13C^{13}\text{C} NMR) .
  • Chlorosulfonyl group (SO₂Cl) induces deshielding in adjacent aromatic protons (δ ~8.0–8.5 ppm for H-3 and H-6 ).
  • Confirm purity via mass spectrometry (e.g., molecular ion peak at m/z = 292.6 [C₉H₈Cl₂O₄S]) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorosulfonation in this compound synthesis?

  • Methodology : The chlorosulfonyl group preferentially substitutes at the ortho position due to electron-withdrawing effects of the existing chloro substituent. Validate via computational modeling (DFT calculations) to compare activation energies for para vs. ortho substitution. Experimental support: Use isotopically labeled substrates (e.g., 35S^{35}\text{S}-ClSO₂NCO) to track sulfonation sites via MS/MS fragmentation .

Q. How does the chlorosulfonyl group influence the hydrolytic stability of this compound under varying pH conditions?

  • Methodology : Conduct kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 260 nm for SO₂Cl hydrolysis products). Compare half-lives:

  • Acidic conditions (pH < 4): Slow hydrolysis due to protonation of the sulfonyl oxygen.
  • Alkaline conditions (pH > 10): Rapid cleavage of the sulfonyl chloride to sulfonate .
    • Use 31P^{31}\text{P} NMR (if phosphorylated intermediates exist) to detect transient species .

Q. What strategies mitigate side reactions during derivatization of this compound for OLED applications?

  • Methodology : Replace the chlorosulfonyl group with thiophene or pyrazoline moieties via nucleophilic substitution (e.g., using 1-phenyl-3-naphthyl-2-pyrazoline ). Optimize reaction conditions:

  • Catalyze with CuI/Pd(PPh₃)₄ to enhance coupling efficiency.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient ).
  • Validate photophysical properties using solvatochromic studies and dipole moment calculations .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound analogs: How to resolve?

  • Methodology : Variations in mp (e.g., 134°C for p-nitrobenzyl derivatives vs. 105°C for o-nitrobenzyl analogs ) arise from crystallinity differences. Use DSC to compare thermal profiles and XRD to assess crystal packing. Recrystallize samples from benzene or hexane to standardize purity (>95% by HPLC ).

Application-Oriented Questions

Q. How can this compound serve as a precursor for antitumor agents?

  • Methodology : Couple the chlorosulfonyl group with chromenone derivatives via Mitsunobu reaction (e.g., using 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol ). Assess bioactivity via in vitro cytotoxicity assays (e.g., IC₅₀ against HeLa cells) and validate binding modes via molecular docking (PDB: EGFR kinase domain).

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